

Application Note and Protocol: Quantitative Analysis of Sodium 3-aminonaphthalene-1,5-disulphonate

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Compound of Interest

Compound Name: Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No.: B076140

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Introduction

Sodium 3-aminonaphthalene-1,5-disulphonate is an aromatic sulfonic acid derivative utilized in various industrial applications, including the synthesis of azo dyes.^[1] Its accurate quantification is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed analytical protocols for the quantitative determination of **Sodium 3-aminonaphthalene-1,5-disulphonate** using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and a supplementary UV-Vis Spectrophotometric method.

Principle of Methods

High-Performance Liquid Chromatography (HPLC)

The primary method outlined is reversed-phase HPLC. This technique separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase. **Sodium 3-aminonaphthalene-1,5-disulphonate**, being a polar compound, will have a specific retention time under defined conditions. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations. UV detection is employed, monitoring at a

wavelength where the analyte exhibits significant absorbance. For aromatic sulfonic acids, detection is often effective using UV detectors.[\[2\]](#)

UV-Vis Spectrophotometry

This method provides a simpler, alternative approach for quantification. It relies on the principle that many aromatic compounds, including naphthalenesulfonic acids, absorb light in the ultraviolet-visible range.[\[3\]](#)[\[4\]](#) The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is adapted from established methods for analyzing aromatic sulfonic acids.[\[2\]](#)[\[5\]](#)
[\[6\]](#)

3.1.1 Apparatus and Materials

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)
- HPLC-grade acetonitrile
- HPLC-grade water
- Ammonium formate (or other suitable buffer)
- Formic acid (for pH adjustment)

- **Sodium 3-aminonaphthalene-1,5-disulphonate** analytical standard

3.1.2 Preparation of Solutions

- Mobile Phase: Prepare a solution of 60 mM ammonium formate in water. Adjust the pH to 3.0 with formic acid. The mobile phase will be a gradient of this aqueous buffer and acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Sodium 3-aminonaphthalene-1,5-disulphonate** standard and dissolve it in 100 mL of mobile phase diluent (e.g., 50:50 water:acetonitrile) in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase diluent.
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase diluent to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.3 Chromatographic Conditions

- Column: C18, 4.6 mm x 250 mm, 5 µm
- Mobile Phase A: 60 mM Ammonium Formate, pH 3.0
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 10% B
 - 5-15 min: 10% to 50% B
 - 15-20 min: 50% B
 - 20-22 min: 50% to 10% B
 - 22-30 min: 10% B (re-equilibration)

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C
- UV Detection Wavelength: 280 nm[6]

3.1.4 Data Analysis

- Inject the working standard solutions and the sample solution into the HPLC system.
- Record the peak areas for **Sodium 3-aminonaphthalene-1,5-disulphonate**.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
- Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
- Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

3.2.1 Apparatus and Materials

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes
- Deionized water or a suitable buffer

- **Sodium 3-aminonaphthalene-1,5-disulphonate** analytical standard

3.2.2 Procedure

- **Determine λ_{max} :** Prepare a mid-range standard solution (e.g., 25 $\mu\text{g/mL}$). Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}).
- **Prepare Standards:** Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50 $\mu\text{g/mL}$) by diluting the stock solution with deionized water.
- **Prepare Sample:** Prepare a sample solution with a concentration expected to fall within the standard curve range.
- **Measure Absorbance:** Set the spectrophotometer to the determined λ_{max} . Zero the instrument with a blank (deionized water). Measure the absorbance of each standard and the sample solution.
- **Data Analysis:** Plot a calibration curve of absorbance versus concentration. Use the absorbance of the sample to determine its concentration from the curve.

Data Presentation

Quantitative data for method validation should be summarized as follows. The values presented are representative for typical HPLC-UV analytical methods.

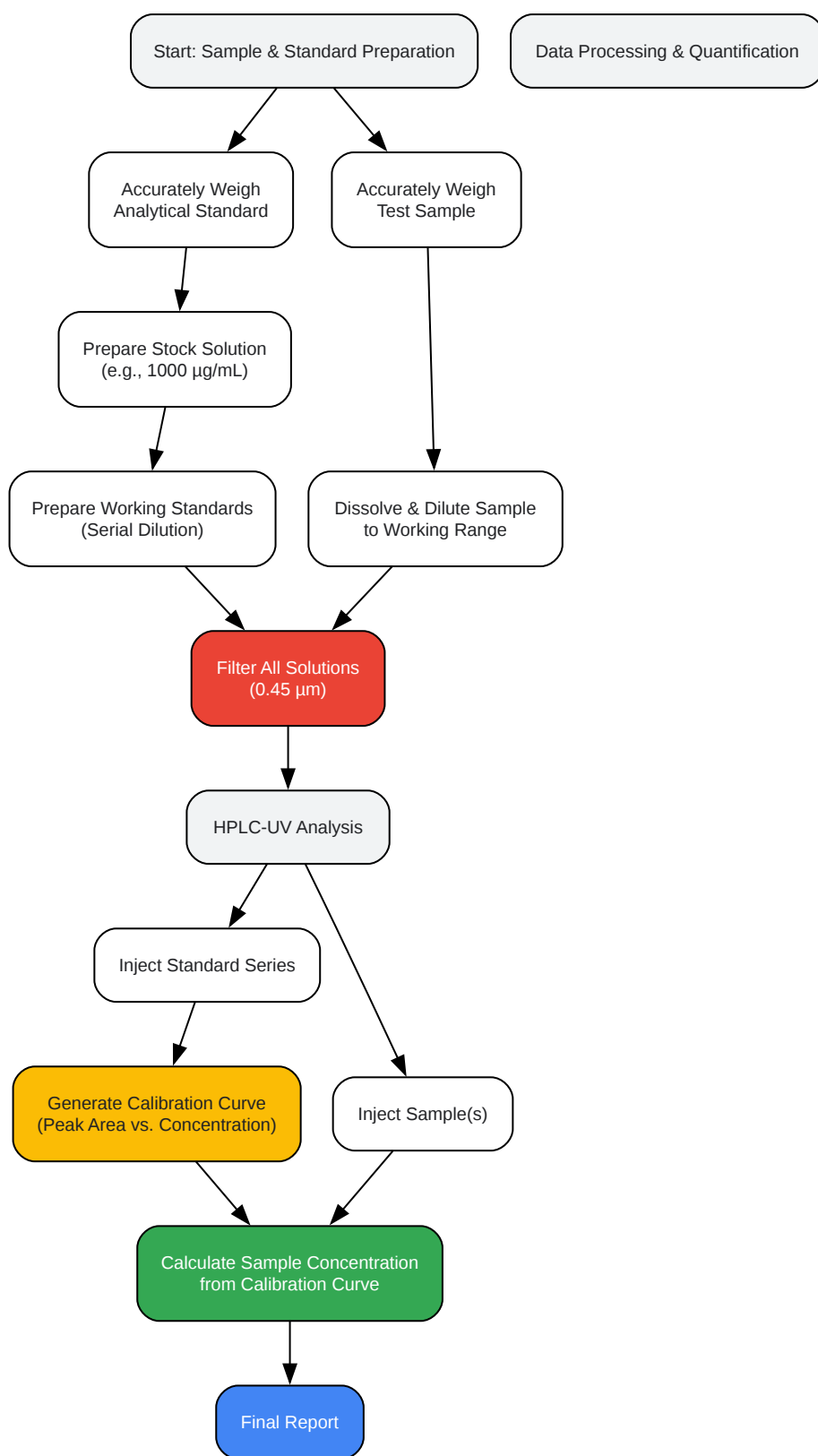
Table 1: HPLC-UV Method Validation Parameters

Parameter	Result
Linearity	
Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Accuracy (% Recovery)	
Low QC (5 µg/mL)	98.5%
Mid QC (25 µg/mL)	101.2%
High QC (75 µg/mL)	99.3%
Precision (% RSD)	
Intra-day (n=6)	< 2.0%
Inter-day (n=3 days)	< 3.0%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of **Sodium 3-aminonaphthalene-1,5-disulphonate** by HPLC-UV.



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